N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” is a compound that has been mentioned in the context of various research studies . It is a derivative of pyrrolo[2,3-d]pyrimidine, a heterocyclic compound that has shown diverse biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of 25 novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study reported the synthesis of a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the general structure of pyrrolo[2,3-d]pyrimidine derivatives . The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms .Zukünftige Richtungen
The future directions for research on “N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” and related compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine .
Wirkmechanismus
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating downstream signaling proteins . This results in the inhibition of JAK1-mediated signaling pathways .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. JAK1 is involved in the signaling pathways of many cytokines, including those that regulate immune responses and inflammation . By inhibiting JAK1, the compound can modulate these pathways and potentially reduce inflammatory responses .
Pharmacokinetics
The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been tested for pharmacokinetic properties in mouse and rat in vivo studies, showing desired efficacies . .
Result of Action
The inhibition of JAK1 by the compound can lead to a reduction in the signaling of cytokines that are involved in inflammation and immune responses . This can result in a decrease in inflammatory responses, which could be beneficial in the treatment of diseases characterized by excessive inflammation .
Biochemische Analyse
Biochemical Properties
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide interacts with PKB, a serine/threonine protein kinase that plays an important role in signaling within cells, promoting both cell proliferation and survival . The compound has been found to be a potent and orally bioavailable inhibitor of PKB .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating biomarkers of signaling through PKB in vivo and strongly inhibiting the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PKB. It is an ATP-competitive, nano-molar inhibitor with selectivity for inhibition of PKB over the closely related kinase PKA .
Temporal Effects in Laboratory Settings
It has been observed that representative compounds modulate biomarkers of signaling through PKB in vivo .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the PI3K-PKB signaling pathway .
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19(23(21,22)12-4-5-12)11-3-2-8-20(9-11)15-13-6-7-16-14(13)17-10-18-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRFESSRUQFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.